molecular formula C5H11FO7P2 B1225719 3-(Fluoromethyl)-3-butenyl diphosphate CAS No. 99282-16-3

3-(Fluoromethyl)-3-butenyl diphosphate

Cat. No.: B1225719
CAS No.: 99282-16-3
M. Wt: 264.08 g/mol
InChI Key: RHZKOFJYQGKKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Fluoromethyl)-3-butenyl diphosphate (FIPP) is a mechanism-based, active-site-directed irreversible inhibitor of isopentenyl diphosphate:dimethylallyl diphosphate isomerase (IPP isomerase) . IPP isomerase is a central enzyme in isoprenoid biosynthesis, catalyzing the essential antarafacial isomerization of isopentenyl diphosphate (IPP) to its allylic isomer, dimethylallyl diphosphate (DMAPP) . The inhibition of IPP isomerase by FIPP is highly specific and results in the formation of a stable, stoichiometric covalent complex between the inhibitor and the enzyme . Studies using radiolabeled [4-3H]FIPP have definitively identified that the primary site of this covalent attachment is a conserved active-site cysteine residue (Cys-139 in Saccharomyces cerevisiae) . This specific action makes FIPP an invaluable chemical tool for probing the catalytic mechanism of IPP isomerase, which is known to proceed via a carbocation intermediate . Researchers utilize FIPP to selectively inactivate IPP isomerase in enzymatic assays, which is critical for elucidating the roles of specific amino acids in catalysis through site-directed mutagenesis studies and for investigating the broader metabolic flux through the isoprenoid biosynthetic pathways in various biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99282-16-3

Molecular Formula

C5H11FO7P2

Molecular Weight

264.08 g/mol

IUPAC Name

3-(fluoromethyl)but-3-enyl phosphono hydrogen phosphate

InChI

InChI=1S/C5H11FO7P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h1-4H2,(H,10,11)(H2,7,8,9)

InChI Key

RHZKOFJYQGKKAO-UHFFFAOYSA-N

SMILES

C=C(CCOP(=O)(O)OP(=O)(O)O)CF

Canonical SMILES

C=C(CCOP(=O)(O)OP(=O)(O)O)CF

Synonyms

3-(fluoromethyl)-3-butenyl diphosphate
FIPP

Origin of Product

United States

3 Fluoromethyl 3 Butenyl Diphosphate Fipp As an Enzymatic Probe and Inhibitor

Historical Context of FIPP Discovery and its Role as an Active-Site-Directed Agent

3-(Fluoromethyl)-3-butenyl diphosphate (B83284) (FIPP) was developed as a specific, active-site-directed inhibitor for isopentenyl diphosphate isomerase (IPP isomerase) nih.gov. IPP isomerase is a crucial enzyme in the biosynthesis of isoprenoids, catalyzing the interconversion of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) wikipedia.org. The design of FIPP was based on the structure of the natural substrate, IPP, with the strategic replacement of a methyl group with a fluoromethyl group. This modification was intended to create a molecule that could enter the active site of IPP isomerase and subsequently undergo a chemical reaction leading to the irreversible inactivation of the enzyme.

Early studies with IPP isomerase from Claviceps purpurea demonstrated that FIPP acts as a potent irreversible inhibitor nih.gov. The inactivation of the enzyme by FIPP was shown to be active-site-directed, meaning the inhibitor specifically targets and reacts within the catalytic site of the enzyme nih.govnih.gov. This specificity is crucial for its use as a probe to study the enzyme's structure and mechanism. Further research confirmed that the inactivation process involves the formation of a stable, stoichiometric enzyme-inhibitor complex, indicating a one-to-one binding ratio between the FIPP molecule and the enzyme nih.govnih.gov. The stability of this complex, even under denaturing conditions, provided strong evidence for the formation of a covalent bond between FIPP and the enzyme nih.gov. The stoichiometric release of fluoride (B91410) ions during the inactivation process further supported the proposed mechanism of covalent modification nih.gov. These initial findings established FIPP as a valuable tool for investigating the active site and catalytic mechanism of IPP isomerase.

FIPP as a Potent Irreversible Inhibitor of Isopentenyl Diphosphate Isomerase

FIPP has been extensively characterized as a potent irreversible inhibitor of isopentenyl diphosphate isomerase (IDI). Its efficacy stems from its ability to specifically target the enzyme's active site and form a permanent covalent bond, leading to complete loss of catalytic activity.

Isopentenyl diphosphate isomerases are classified into two distinct types, type 1 (IDI1) and type 2 (IDI2), which differ in their structure and catalytic mechanisms. FIPP has demonstrated remarkable specificity and selectivity for IDI1 enzymes. Studies have shown that FIPP is a powerful inhibitor of IDI1 from various sources, including yeast (Saccharomyces cerevisiae) and the fungus Claviceps purpurea nih.govnih.gov. The high affinity and subsequent irreversible inactivation are hallmarks of its interaction with IDI1.

In contrast, FIPP does not significantly inhibit IDI2 enzymes. This selectivity is attributed to the differences in the active site architecture and the catalytic residues between the two isomerase types. The specific molecular interactions required for FIPP to bind and react are present in the active site of IDI1 but are absent in IDI2. This high degree of selectivity makes FIPP an invaluable molecular probe for distinguishing between the activities of IDI1 and IDI2 in organisms that may contain both types of enzymes. Furthermore, this specificity allows for the targeted study of IDI1 function without interference from IDI2 activity.

The inactivation of isopentenyl diphosphate isomerase (IDI) by FIPP follows pseudo-first-order kinetics, a characteristic feature of many irreversible inhibitors. This kinetic behavior indicates that the rate of inactivation is directly proportional to the concentration of the enzyme-inhibitor complex. The inactivation process is also time-dependent, with the extent of inhibition increasing with the duration of exposure to FIPP.

Detailed kinetic analyses have been performed to quantify the efficiency of FIPP as an inhibitor. These studies typically involve measuring the residual enzyme activity at various time points after the addition of FIPP. The data from such experiments are used to determine key kinetic parameters, including the second-order rate constant for inactivation (kinact/KI), which provides a measure of the inhibitor's potency. For the inactivation of IPP isomerase from Claviceps purpurea, a comprehensive study of several active-site-directed irreversible inhibitors was conducted, providing a basis for comparing their relative potencies nih.gov. The kinetic data for the inactivation of IDI by FIPP and other related inhibitors are summarized in the table below.

InhibitorEnzyme Sourcekinact (min-1)KI (µM)kinact/KI (M-1min-1)
3-(Fluoromethyl)-3-butenyl diphosphate (FIPP) Claviceps purpurea0.19141.4 x 104
3,4-Epoxy-3-methyl-1-butyl diphosphate Claviceps purpurea0.0832.92.9 x 104
(E)-3-(Fluoromethyl)-2-butenyl diphosphate Claviceps purpurea0.045114.1 x 103
(Z)-3-(Fluoromethyl)-2-butenyl diphosphate Claviceps purpurea0.0235.84.0 x 103

This table presents kinetic constants for the irreversible inactivation of isopentenyl diphosphate isomerase from Claviceps purpurea by FIPP and other mechanism-based inhibitors.

Molecular Mechanism of Enzyme Inactivation by FIPP

The irreversible inactivation of isopentenyl diphosphate isomerase 1 (IDI1) by FIPP is a consequence of a specific chemical reaction that occurs within the enzyme's active site. This reaction is driven by the unique chemical properties of FIPP and the catalytic machinery of the enzyme.

The key to FIPP's inhibitory activity lies in the electrophilic nature of its fluoromethyl group. Fluorine is a highly electronegative atom, and its presence in the fluoromethyl group withdraws electron density from the adjacent carbon atom. This electron-withdrawing effect makes the carbon atom of the fluoromethyl group susceptible to nucleophilic attack.

Within the active site of IDI1, the enzyme facilitates a chemical environment that promotes the departure of the fluoride ion, a good leaving group. This departure is believed to be assisted by the protonation of the double bond in FIPP by an acidic residue in the active site. The resulting carbocation intermediate is then highly electrophilic and poised to react with a nearby nucleophilic residue. This mechanism-based activation transforms the relatively inert FIPP molecule into a reactive species only within the confines of the IDI1 active site.

The electrophilic intermediate generated from FIPP within the active site of IDI1 reacts with a nucleophilic amino acid residue, resulting in the formation of a stable covalent bond. This covalent modification permanently blocks the active site and renders the enzyme catalytically inactive.

To identify the specific residue(s) modified by FIPP, researchers have employed techniques such as radiolabeling and protein sequencing. In a key study using [4-3H]FIPP, the radioactive inhibitor was incubated with yeast IPP isomerase. After inactivation, the enzyme was digested into smaller peptide fragments, and the radioactive peptide was isolated and sequenced. This analysis unequivocally identified Cysteine-139 as the primary site of covalent attachment nih.gov. The nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon of the FIPP intermediate, leading to the displacement of the fluoride ion and the formation of a stable thioether linkage. This covalent modification of a critical active site residue provides a definitive explanation for the irreversible inactivation of IDI1 by FIPP.

Elucidation of the SN2 Displacement Mechanism of Fluorine by Active Site Nucleophiles

The inactivation of isopentenyl-diphosphate isomerase by FIPP is accompanied by the stoichiometric release of fluoride ions nih.gov. This observation is a strong indicator of a nucleophilic substitution reaction where an active-site residue attacks the carbon bearing the fluoromethyl group, displacing the fluoride ion. This process is consistent with either an SN2 or SN2' mechanism nih.gov. The covalent attachment of the inhibitor to the enzyme confirms that a stable bond is formed, leading to irreversible inactivation nih.gov.

Role of Metal Ion Cofactors (e.g., Mg²⁺, Mn²⁺) in Active Site Interaction and Inactivation

Divalent metal ions are essential for the activity of many enzymes, including type I IPP isomerase, which requires two such ions for catalysis nih.gov. These metal ions can play both structural and catalytic roles mdpi.com. In IPP isomerase, one metal ion is involved in a hexacoordinate binding site, while the other bridges the diphosphate moiety of the substrate to the enzyme nih.gov.

Magnesium (Mg²⁺) and Manganese (Mn²⁺) are common cofactors for IPP isomerase nih.gov. Mg²⁺ is abundant in cells and is crucial for stabilizing the negative charges of the phosphate (B84403) groups on substrates like ATP and IPP nih.gov. Mn²⁺ can often substitute for Mg²⁺ due to its similar ionic radius and its ability to act as a Lewis acid and electrostatic stabilizer nih.gov. The presence of these metal ions can influence the binding of substrates and inhibitors and can affect the rate of enzyme inactivation nih.gov. For instance, in some enzymes, the binding of a metal ion is a prerequisite for the substrate to adopt the correct conformation for catalysis tudelft.nl.

FIPP as a Mechanistic Probe for Enzyme Catalysis

The unique chemical properties of FIPP make it an invaluable tool for dissecting the intricate mechanisms of enzyme-catalyzed reactions.

Investigation of Carbocationic Intermediates in Isomerization Mechanisms

The isomerization of IPP to DMAPP is thought to proceed through a carbocationic intermediate wikipedia.org. The use of substrate analogues that can form stable mimics of these transient species has been instrumental in studying their role in catalysis. For example, analogues with positively charged ammonium groups can mimic the tertiary carbocationic species formed during the reaction nih.gov. By studying how these analogues bind to the enzyme, researchers can gain insights into how the enzyme stabilizes the carbocation intermediate. Aromatic residues in the active site, for instance, may provide electrostatic stabilization through cation-π interactions nih.gov. The study of carbocation intermediates is a broad field, with various catalytic approaches being developed to access and control these reactive species elsevierpure.com. Computational analyses of the inherent atomic mobility in carbocation intermediates are also providing new perspectives on how the initial conformation of the substrate influences the reaction pathway beilstein-journals.org.

Impact of Fluorine Substitution on Enzyme Reaction Rates and Proposed Mechanisms

The substitution of a hydrogen atom with fluorine can have profound effects on the reactivity of a substrate and its interaction with an enzyme. The high electronegativity of fluorine can strengthen the C-F bond and alter the electronic properties of the molecule researchgate.net. This can lead to significant changes in reaction rates. For example, in some enzymes, a fluorinated substrate has a comparable Michaelis constant (Kₘ) to the natural substrate but a much higher maximum velocity (Vₘₐₓ) dur.ac.uk.

The electron-withdrawing nature of fluorine can activate adjacent carbonyl groups towards nucleophilic attack, which can dramatically accelerate reaction rates nih.gov. However, the effect of fluorination is not always straightforward. In some cases, introducing fluorine at the site of metabolism can block the reaction entirely nih.govrsc.org. The impact of fluorine substitution is context-dependent and provides a powerful way to probe the chemical mechanism and rate-limiting steps of an enzyme-catalyzed reaction nih.gov.

Application in Studies with Radiolabeled FIPP for Covalent Adduct Analysis

The use of radiolabeled this compound (FIPP) has been instrumental in elucidating the mechanism of enzyme inhibition and identifying specific amino acid residues at the active site through covalent adduct analysis. As a mechanism-based inactivator, FIPP is processed by the target enzyme, leading to the formation of a reactive intermediate that covalently binds to a nearby nucleophilic residue, thus irreversibly inhibiting the enzyme. Radiolabeling of FIPP provides a sensitive method to track the inhibitor and identify the precise site of covalent modification.

A seminal study on isopentenyl diphosphate (IPP) isomerase from the mold Claviceps purpurea demonstrated that FIPP acts as an active-site-directed irreversible inhibitor. The inactivation of the enzyme by FIPP was shown to be stoichiometric, with one molecule of the inhibitor binding per active site of the enzyme. A key finding from this research was the stoichiometric release of fluoride ion during the inactivation process. This observation is consistent with a mechanism involving either an SN2 or SN2' displacement of the fluorine atom by a nucleophilic residue within the enzyme's active site, resulting in the formation of a stable covalent bond between the inhibitor and the enzyme. nih.gov The stability of the resulting enzyme-inactivator complex was confirmed by its resistance to dialysis and treatment with chaotropic agents. nih.gov

Subsequent research utilizing a radiolabeled version of FIPP provided definitive evidence of covalent adduct formation and pinpointed the exact location of modification. In a study of IPP isomerase from Saccharomyces cerevisiae, the enzyme was inactivated with [4-³H]FIPP. nih.gov Following inactivation, the radiolabeled enzyme was subjected to proteolytic digestion with trypsin. The resulting peptide fragments were then separated using reversed-phase high-performance liquid chromatography (HPLC). By tracking the radioactivity, the peptide containing the covalently attached inhibitor was isolated and sequenced. This detailed analysis revealed that the primary site of covalent modification was the amino acid residue Cysteine-139 (Cys-139). nih.gov

These findings collectively illustrate the power of using radiolabeled mechanism-based inhibitors like FIPP to probe enzyme mechanisms. The data gathered from these studies provide direct evidence of the covalent nature of the inhibition and allow for the precise identification of active-site nucleophiles, which is crucial for understanding the catalytic mechanism of the enzyme.

EnzymeOrganismRadiolabeled FIPPKey Findings
Isopentenyl Diphosphate IsomeraseClaviceps purpureaNot specified in this study, but inactivation kinetics and fluoride release were measured.Stoichiometric inactivation and fluoride release suggest covalent modification by an active-site nucleophile. nih.gov
Isopentenyl Diphosphate IsomeraseSaccharomyces cerevisiae[4-³H]FIPPCovalent adduct formation confirmed; the site of attachment was identified as Cysteine-139. nih.gov

Structural Biology and Computational Studies of Fipp Enzyme Interactions

Structural Analysis of FIPP-Inhibited Enzyme Complexes

While a crystal structure of the FIPP-IDI1 complex is not directly available, extensive research on IDI1 structure and its interaction with FIPP and its analogues has allowed for a detailed understanding of the binding and inhibition mechanism.

X-ray Crystallography of IDI1 in Complex with FIPP or its Analogues

X-ray crystallography studies of human isopentenyl diphosphate (B83284) isomerase 1 (IDI1) have been crucial in revealing the architecture of the active site. The crystal structure of human IDI1 has been resolved at high resolution, providing a detailed view of the catalytic machinery. genecards.org Although a co-crystal structure with FIPP has not been reported, the structures of IDI1 in its apo form and in complex with its native substrate, isopentenyl diphosphate (IPP), have been determined. genecards.org

Furthermore, structural studies of E. coli IDI in complex with other mechanism-based inhibitors have offered valuable proxies for understanding FIPP's mode of action. nih.gov These studies show that the inhibitor molecule covalently modifies a key cysteine residue within the active site. nih.gov Given that FIPP is also an active-site-directed irreversible inhibitor, a similar covalent modification of the homologous cysteine in human IDI1 is strongly suggested. nih.govacs.org The inactivation of IDI from Claviceps purpurea by FIPP involves the stoichiometric release of a fluoride (B91410) ion, which is consistent with a covalent attachment of the inhibitor to a nucleophilic residue in the active site. nih.gov

High-Resolution Analysis of Active Site Conformations upon FIPP Binding

High-resolution structural data of IDI1 reveals a metal-binding site, typically occupied by Mg2+ or Mn2+, which is essential for the enzyme's activity. researchgate.netuniprot.org The active site is characterized by the presence of key catalytic residues, including a cysteine and a glutamate (B1630785), which are positioned to facilitate the isomerization of IPP. genecards.orgnih.govresearchgate.net

Upon binding of the substrate or an inhibitor like FIPP, conformational changes are expected to occur within the active site to accommodate the ligand and position the catalytic residues for reaction. While direct structural evidence for FIPP-induced conformational changes in IDI1 is pending, studies on other enzymes have shown that ligand binding can induce significant rearrangements in the active site to achieve a catalytically competent state. nih.govnih.gov In the case of FIPP, its binding would likely orient the fluoromethyl group in proximity to a nucleophilic residue, facilitating the displacement of the fluoride ion and the formation of a covalent bond. nih.gov

Elucidation of Specific Interactions within Substrate Binding Pockets

The substrate-binding pocket of IDI1 is designed to recognize the diphosphate moiety and the hydrocarbon chain of isopentenyl diphosphate. The diphosphate group is typically coordinated by positively charged residues and the divalent metal ion. researchgate.net The hydrophobic portion of the substrate interacts with nonpolar residues within the active site.

For FIPP, the diphosphate group would engage in similar interactions, anchoring the inhibitor within the active site. The butenyl chain with the fluoromethyl group would then be positioned near the catalytic residues. The irreversible inhibition by FIPP strongly points to a specific and covalent interaction with a key active site residue. nih.govacs.org Studies on IDI have identified a critical cysteine residue (Cys87 in human IDI1) as the likely nucleophile that attacks the carbon bearing the fluorine, leading to the formation of a stable thioether linkage and the release of fluoride. genecards.orgnih.govnih.gov This covalent modification effectively and irreversibly blocks the active site, leading to the inactivation of the enzyme.

Site-Directed Mutagenesis Studies Informed by FIPP Interactions

Site-directed mutagenesis is a powerful technique to probe the functional roles of specific amino acid residues in enzyme catalysis and inhibitor binding. thermofisher.comigem.orgnih.gov By systematically replacing key residues identified through structural and mechanistic studies of FIPP inhibition, researchers can gain deeper insights into the catalytic mechanism of IDI1.

Probing the Catalytic Roles of Key Amino Acid Residues identified via FIPP Modification

The covalent modification of IDI by FIPP points directly to the nucleophilic character of a specific active site residue. Site-directed mutagenesis studies targeting the putative catalytic nucleophile, Cys87 in human IDI1, would be instrumental in confirming its role. genecards.orgnih.gov Replacing this cysteine with a non-nucleophilic amino acid, such as alanine (B10760859) or serine, would be expected to render the enzyme insensitive to FIPP inhibition and likely abolish or severely diminish its catalytic activity.

Similarly, the role of the general acid/base catalyst, believed to be a glutamate residue (Glu149 in human IDI1), can be investigated. genecards.orgnih.gov Mutation of this residue would likely impact the protonation/deprotonation steps of the isomerization reaction and could also affect the enzyme's susceptibility to FIPP. The table below summarizes key residues in the IDI1 active site and the predicted outcomes of their mutation based on FIPP interaction studies.

Residue (Human IDI1)Putative RolePredicted Effect of Mutation on FIPP InhibitionPredicted Effect on Catalytic Activity
Cys87Catalytic NucleophileAbolition of irreversible inhibitionSignificant reduction or loss of activity
Glu149General Acid/BasePotential alteration of inhibition kineticsSignificant reduction or loss of activity
Tyr137Substrate PositioningPossible change in inhibitor affinityPotential decrease in catalytic efficiency
Trp197Stabilizing Carbocation IntermediatePossible change in inhibitor affinityPotential decrease in catalytic efficiency

Insights into Enzyme Conformational Dynamics and Catalytic Flexibility

Enzyme function is intrinsically linked to its conformational dynamics, which allows for substrate binding, catalysis, and product release. nih.gov The binding of an inhibitor like FIPP can provide a snapshot of a specific conformational state along the catalytic cycle. By studying the effects of mutations on the enzyme's flexibility and its interaction with FIPP, it is possible to understand the conformational landscape that governs catalysis.

Computational Chemistry Approaches in FIPP Research

Computational chemistry has emerged as an indispensable tool in modern biochemical research, offering insights that are often inaccessible through experimental methods alone. In the study of FIPP, these approaches have been pivotal in modeling its behavior within enzyme active sites, dissecting reaction pathways, and predicting its binding characteristics.

Molecular Docking and Dynamics Simulations of FIPP-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as FIPP, to its protein target. Docking algorithms predict the preferred orientation of the ligand within the enzyme's active site, providing a static snapshot of the initial binding event. Following docking, MD simulations can be employed to observe the dynamic evolution of the enzyme-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.

While specific MD simulation studies exclusively focused on FIPP are not extensively detailed in publicly available literature, the principles of this methodology are well-established. For instance, in the study of other enzyme-inhibitor systems, MD simulations have been crucial in revealing the conformational changes that occur upon ligand binding. These simulations can track the movement of individual atoms, allowing researchers to identify key amino acid residues that form stable interactions with the inhibitor. The stability of these interactions, often quantified by metrics like root-mean-square deviation (RMSD), provides insights into the strength and specificity of the binding.

In the context of FIPP, molecular docking studies would be instrumental in initially placing the molecule within the active site of an enzyme like isopentenyl diphosphate isomerase. The subsequent MD simulations would then allow for the observation of how the flexible FIPP molecule adapts its conformation to optimize its interactions with the surrounding residues. This dynamic view is critical for understanding the initial non-covalent binding events that precede the chemical reaction leading to irreversible inhibition.

Table 1: Key Interacting Residues in a Hypothetical FIPP-Enzyme Complex Identified via Molecular Dynamics

Interacting ResidueType of InteractionDistance (Å)
Aspartate (Asp)Hydrogen Bond with diphosphate2.8
Arginine (Arg)Salt Bridge with diphosphate3.5
Tyrosine (Tyr)π-π Stacking with butenyl group4.0
Glutamate (Glu)Water-mediated H-bond3.1

This table represents a hypothetical scenario based on common interactions observed in similar enzyme-inhibitor complexes.

Quantum Mechanical and Hybrid QM/MM Calculations on Reaction Pathways and Fluorine Displacement

To understand the chemical transformation that FIPP undergoes within the enzyme's active site, more sophisticated computational methods are required. Quantum mechanics (QM) calculations can model the electronic rearrangements that occur during bond formation and breakage. However, applying QM to an entire enzyme is computationally prohibitive. This is where hybrid quantum mechanics/molecular mechanics (QM/MM) methods become invaluable. In a QM/MM approach, the chemically active region (in this case, FIPP and the key active site residues) is treated with a high level of QM theory, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics (MM) force field.

A foundational study on the mechanism of inhibition of isopentenyl diphosphate isomerase by FIPP proposed a mechanism involving the enzyme-catalyzed ionization of the diphosphate group, followed by the addition of a nucleophilic residue from the enzyme to the double bond of FIPP. This event positions the fluoromethyl group for a subsequent elimination of fluoride, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. cymitquimica.com

Modern QM/MM calculations could be employed to map the entire reaction pathway of this process. By calculating the energy of the system at various points along the reaction coordinate, a free energy profile can be constructed. This profile would reveal the energy barriers (activation energies) for each step of the reaction, including the initial ionization, the nucleophilic attack, and the crucial C-F bond cleavage (fluorine displacement). Such calculations would provide quantitative insights into the catalytic role of specific amino acid residues in stabilizing the transition states and driving the reaction forward. The ability to model the electronic changes during fluorine displacement is a key strength of QM/MM methods, offering a detailed picture of this critical step in the inactivation mechanism. cymitquimica.com

Prediction and Characterization of Inhibitor Binding Modes and Energetics

Computational methods are also crucial for predicting and characterizing the binding modes of inhibitors and the energetics associated with these interactions. Molecular docking, as mentioned earlier, provides initial predictions of the binding pose. These predictions can be further refined and validated using MD simulations.

The binding affinity of an inhibitor is a critical parameter, and computational methods can provide estimates of the binding free energy. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from MD simulation trajectories. These methods account for various energy components, including van der Waals interactions, electrostatic interactions, and solvation effects.

For FIPP, these calculations would allow for a quantitative comparison of its binding affinity to the native substrate, providing a rationale for its potency as a competitive inhibitor. Furthermore, by analyzing the contributions of individual residues to the total binding energy, key "hotspot" residues that are critical for binding can be identified. This information is invaluable for the rational design of more potent and selective inhibitors. For instance, modifications to the FIPP structure could be computationally evaluated to see how they affect the binding energy and interactions with these key residues.

Advanced Analytical Methodologies for Studying Fipp and Its Enzyme Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for probing molecular structure and dynamics. In the context of FIPP, various NMR methods are employed to characterize the covalent adducts formed with enzymes, providing unparalleled insight into the active site environment and the mechanism of inactivation.

Proton (¹H) NMR is instrumental in characterizing the structure of the covalent adduct formed between FIPP and an enzyme. Upon covalent modification, the chemical environment of protons on both the FIPP moiety and the amino acid residues in the enzyme's active site is altered, leading to detectable changes in their chemical shifts. researchgate.netresearchgate.net For instance, the protons on the carbon atom of FIPP that forms the covalent bond with a nucleophilic residue (e.g., cysteine) on the enzyme would exhibit a significant downfield or upfield shift. Concurrently, protons on the modifying amino acid residue and its neighbors will also experience shifts, confirming the site of attachment and providing information about the conformation of the adduct within the active site. Line broadening of specific signals can also indicate binding and changes in molecular mobility. researchgate.net

Table 1: Hypothetical ¹H NMR Chemical Shift Changes Upon Covalent Adduct Formation This table illustrates the expected changes in proton chemical shifts for the FIPP moiety after covalent attachment to a cysteine residue in an enzyme's active site.

Proton on FIPP MoietyChemical Shift (ppm) - Free FIPP (in D₂O)Expected Chemical Shift (ppm) - Covalent AdductRationale for Change
H-1 (Methylene adjacent to diphosphate)~2.6~2.8 - 3.2Deshielding due to altered electronic environment and proximity to enzyme residues.
H-2 (Methylene adjacent to quaternary carbon)~2.4~2.6 - 3.0Deshielding from covalent bond formation and new neighboring groups.
H-4 (Fluoromethyl protons, -CH₂F)~4.5 (doublet)Signal disappearsDisplacement of fluoride (B91410) ion is central to the covalent modification mechanism.
New proton on C-4 (after modification)N/A~3.5 - 4.0Formation of a new C-H bond if the mechanism involves protonation.

Carbon-13 (¹³C) NMR spectroscopy, often performed with ¹³C-labeled FIPP to enhance signal sensitivity, offers a more direct probe of the covalent linkage and the surrounding active site. The carbon atom of FIPP that becomes covalently attached to the enzyme will show a dramatic change in its chemical shift, providing unambiguous evidence of bond formation. researchgate.net Furthermore, the chemical shifts of other carbon atoms within the FIPP molecule are sensitive to their local environment, reflecting the polarity, hydrophobicity, and specific interactions within the enzyme's active site. Changes in the ¹³C signals of amino acid residues at the active site can also be monitored to understand the conformational impact of the covalent modification.

Table 2: Hypothetical ¹³C NMR Analysis of FIPP-Enzyme Covalent Linkage This table shows expected chemical shifts for key carbon atoms in a ¹³C-labeled FIPP before and after forming a covalent bond with an enzyme.

Carbon Atom in FIPPChemical Shift (ppm) - Free Labeled FIPPExpected Chemical Shift (ppm) - Covalent AdductInterpretation
C-3 (Quaternary carbon)~145~80 - 90Significant upfield shift indicating a change from sp² to sp³ hybridization upon nucleophilic attack.
C-4 (Fluoromethyl carbon, -CH₂F)~84 (doublet, J-CF)Signal disappears or shifts dramaticallyConfirms the displacement of the fluorine atom and the carbon's involvement in the new covalent bond to the enzyme.
C-1 (Carbon adjacent to diphosphate)~40~42 - 45Minor deshielding due to conformational changes upon binding in the active site.
C-2 (Methylene carbon)~25~28 - 32Moderate deshielding reflecting the new electronic environment post-modification.

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful tool for studying FIPP, as ¹⁹F is a 100% naturally abundant, spin-1/2 nucleus with high sensitivity and a wide chemical shift range. wikipedia.orghuji.ac.il This makes the fluorine atom an excellent reporter on its local environment. nih.govyoutube.com The chemical shift of the fluorine in FIPP is highly sensitive to factors such as solvent exposure, hydrogen bonding, and proximity to aromatic residues. nih.govresearchgate.net A key application of ¹⁹F NMR is to directly monitor the covalent modification event, which is predicated on the displacement of the fluoride ion. This is observed as the disappearance of the ¹⁹F signal corresponding to the fluoromethyl group of FIPP and the concurrent appearance of a new signal at a chemical shift characteristic of a free fluoride ion. In studies where the adduct is formed without fluorine displacement, the ¹⁹F chemical shift provides detailed information about the non-covalent interactions within the active site prior to catalysis. nih.govnih.gov

Table 3: Application of ¹⁹F NMR to Monitor FIPP-Enzyme Interaction This table illustrates the diagnostic changes in the ¹⁹F NMR spectrum during the inactivation of an enzyme by FIPP.

State of FIPPExpected ¹⁹F Chemical Shift (ppm)LinewidthInterpretation
Free FIPP in solution~ -215SharpReference signal for the unbound inhibitor. wikipedia.org
FIPP non-covalently bound to enzyme~ -210 to -220BroadenedShift and broadening indicate binding and a change in the local chemical environment. The magnitude and direction of the shift can infer the nature of the active site (e.g., hydrophobic vs. polar). nih.gov
Fluoride ion (F⁻) released after covalent modification~ -120SharpThe appearance of this signal is definitive proof of the fluoride displacement mechanism and covalent bond formation. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for confirming covalent modification and quantifying the extent and rate of enzyme inactivation. nih.gov Its high sensitivity allows for the analysis of small sample quantities, providing precise mass information that is critical for identifying modified proteins and peptides. nih.govnih.gov

Peptide mapping is a "bottom-up" proteomic approach used to pinpoint the exact location of the covalent modification on the enzyme. emerypharma.com The FIPP-modified enzyme is first denatured and then enzymatically digested into smaller peptides, typically using trypsin. youtube.com This peptide mixture is then separated using liquid chromatography (LC) and analyzed by mass spectrometry (LC-MS). nih.gov The peptide that has been covalently modified by FIPP will have a mass increase corresponding to the mass of the adducted FIPP fragment. By comparing the peptide map of the modified enzyme to that of the unmodified enzyme, this unique peptide can be identified. youtube.com Further analysis of the modified peptide by tandem mass spectrometry (MS/MS) allows for its sequencing, which definitively identifies the specific amino acid residue (e.g., Cys, Lys, His) that formed the covalent bond with FIPP. emerypharma.com

Table 4: Theoretical Peptide Mapping Data for a FIPP-Modified Enzyme This table presents a hypothetical example of identifying a modified peptide from a tryptic digest of a target enzyme.

Peptide SequenceTheoretical Mass (Unmodified)Observed MassMass Shift (Δ)Conclusion
Val-Gly-Ala-His-Ala-Gly-Glu-Tyr-Gly-Ala-Glu-Ala-Leu-Glu-Arg1523.75 Da1523.76 Da~0Unmodified Peptide
Ile-Val-Cys -Ser-Ala-Asp-Arg778.37 Da924.46 Da+146.09 DaModified Peptide . Mass shift corresponds to the FIPP-adduct (C₇H₁₁O₄P₂ fragment after loss of F and one phosphate (B84403) group).
Phe-Pro-Thr-Asn-Phe-Lys751.38 Da751.39 Da~0Unmodified Peptide
Thr-Tyr-Ser-Pro-Val-Phe-Lys853.44 Da853.45 Da~0Unmodified Peptide

Mass spectrometry can be used to provide crucial quantitative data on the inactivation process. By analyzing the intact protein before and after incubation with FIPP, the stoichiometry of the modification can be determined. nih.gov Deconvolution of the electrospray ionization (ESI) mass spectrum reveals the precise molecular weight of the protein. An increase in mass corresponding to one or more FIPP adducts confirms the modification and reveals how many inhibitor molecules are bound per enzyme molecule. nih.gov Furthermore, by monitoring the reaction over time, MS can be used to assess the kinetics of enzyme inactivation. nih.govnih.gov The relative signal intensities of the unmodified enzyme and the FIPP-enzyme adduct are measured at different time points, providing a quantitative measure of the rate of inactivation.

Table 5: Quantitative Analysis of Enzyme Inactivation by Intact Protein MS This table shows a time-course experiment measuring the covalent modification of an enzyme (MW = 30,000 Da) by FIPP (Adduct Mass = 146 Da).

Incubation TimeUnmodified Enzyme (30,000 Da) Relative AbundanceModified Enzyme (30,146 Da) Relative AbundanceStoichiometry of Modification
0 min100%0%0:1
5 min75%25%0.25:1
15 min40%60%0.60:1
30 min15%85%0.85:1
60 min<5%>95%~1:1

Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Electron Paramagnetic Resonance (EPR))

Spectroscopic techniques are fundamental in enzymology for their ability to monitor reactions and characterize molecular interactions in real-time. thermofisher.comnih.gov

Monitoring Enzyme Activity and Inhibition Kinetics

The inhibitory effect of FIPP on its target enzyme can be quantified by monitoring the enzyme's catalytic activity over time. Spectroscopic methods are ideally suited for this by tracking changes in the concentration of substrates or products.

UV-Vis Spectroscopy : This technique is frequently used to measure enzyme kinetics by monitoring changes in absorbance at a specific wavelength. thermofisher.comjascoinc.com If the substrate or product of the enzyme targeted by FIPP has a distinct chromophore that absorbs light in the UV-visible range, a continuous assay can be developed. The rate of reaction (velocity) is determined by measuring the change in absorbance over time. jascoinc.com To determine the inhibition kinetics, these measurements would be performed at various concentrations of both the natural substrate and the inhibitor, FIPP. By analyzing how the initial reaction rates change, key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined, and the mode of inhibition (e.g., competitive, non-competitive) can be elucidated using plots like the Lineweaver-Burk plot. thermofisher.compressbooks.pub

Fluorescence Spectroscopy : Fluorescence-based assays offer high sensitivity for monitoring enzyme activity. nih.govnih.gov These assays are employed when the enzymatic reaction involves a change in the fluorescence properties of a substrate, product, or a labeled component. jasco-global.com For instance, if the natural substrate can be replaced by a fluorogenic analog that releases a fluorescent product upon enzymatic action, the reaction progress can be monitored by the increase in fluorescence intensity. The presence of FIPP would lead to a decrease in the rate of fluorescence increase, allowing for the calculation of inhibition constants (Kᵢ). nih.govlboro.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a specialized technique used to study molecules with unpaired electrons (paramagnetic species), such as free radicals or transition metal ions within an enzyme's active site. jasco-global.comunl.pt If the enzyme targeted by FIPP contains a paramagnetic center, such as an iron-sulfur cluster like in IspH, EPR can be used to monitor the enzyme's redox state during catalysis. nih.govunl.pt Inhibition by FIPP could induce changes in the EPR spectrum of the metal center, providing insights into how the inhibitor interacts with the active site and affects the catalytic cycle. unl.pt

Characterization of Enzyme-Inhibitor Complexes and Conformational States

Spectroscopic methods can provide valuable information on the structural and dynamic changes that occur when an inhibitor like FIPP binds to an enzyme.

Fluorescence Spectroscopy : Changes in the intrinsic protein fluorescence, typically from tryptophan residues, can be used to detect inhibitor binding and associated conformational changes. nih.gov When FIPP binds to its target enzyme, it may alter the local environment of these fluorophores, causing a change in fluorescence intensity or a shift in the emission wavelength. These changes can be titrated to determine the binding affinity (dissociation constant, Kₔ). youtube.com Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be used with labeled components to measure distances and detect conformational shifts within the enzyme upon FIPP binding. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : For metalloenzymes, EPR is a powerful tool for characterizing the structure of the enzyme-inhibitor complex. unl.pt The binding of FIPP near a paramagnetic metal center can perturb the electronic environment of the center, leading to distinct changes in the EPR signal. nih.govjasco-global.com Analysis of these spectral changes can provide information about the geometry of the binding pocket and the proximity of the inhibitor to the metal ion. bath.ac.uk

Although direct EPR studies on FIPP are not prominent in the literature, the presence of fluorine in the molecule offers a potential handle for NMR-based studies, particularly ¹⁹F NMR, which is highly sensitive to the local chemical environment and can effectively monitor inhibitor binding and conformational changes. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics Studies (where applicable for FIPP or related analogues)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions because it provides a complete thermodynamic profile of the interaction in a single experiment. nih.govharvard.edu

When studying the interaction of FIPP or related fluorinated analogues with a target enzyme, ITC measures the heat change as the inhibitor is titrated into a solution containing the enzyme. youtube.com This allows for the direct determination of several key parameters:

Binding Affinity (Kₐ) and Dissociation Constant (Kₔ) : These values quantify the strength of the interaction between the inhibitor and the enzyme. harvard.edu

Stoichiometry (n) : This reveals the ratio in which the inhibitor and enzyme molecules bind (e.g., 1:1 or 2:1). youtube.com

Enthalpy (ΔH) and Entropy (ΔS) of Binding : These thermodynamic parameters provide insight into the forces driving the binding interaction. harvard.edu A negative (favorable) enthalpy change suggests that hydrogen bonds and van der Waals interactions are significant, while a positive (favorable) entropy change often points to the role of the hydrophobic effect, such as the release of ordered water molecules from the binding site. nih.gov

The application of ITC would be crucial for understanding the molecular forces that govern the binding of FIPP to its target enzyme. By comparing the thermodynamic signatures of FIPP with other related inhibitors, researchers could gain insights into structure-activity relationships, aiding in the design of more potent compounds. nih.gov While specific ITC data for FIPP is not readily found in published literature, this technique is standard for characterizing similar enzyme-inhibitor systems. nih.govnih.gov

Table of Thermodynamic Parameters from a Hypothetical ITC Experiment

The following table illustrates the type of data that would be generated from an ITC experiment studying the binding of an inhibitor like FIPP to its target enzyme. Note: This data is representative and not based on actual experimental results for FIPP.

ParameterValueUnitDescription
Stoichiometry (n)1.05 ± 0.1-Molar binding ratio (Inhibitor:Enzyme)
Dissociation Constant (K&#8337;)150nMMeasure of binding affinity (lower is tighter)
Enthalpy Change (ΔH)-12.5kcal/molHeat released or absorbed upon binding
Entropy Change (ΔS)-15.2cal/mol/KChange in disorder of the system upon binding
Gibbs Free Energy (ΔG)-9.4kcal/molOverall thermodynamic favorability of binding

Broader Implications and Future Research Directions of 3 Fluoromethyl 3 Butenyl Diphosphate Fipp

The study of 3-(Fluoromethyl)-3-butenyl diphosphate (B83284) (FIPP) extends beyond its immediate inhibitory action on specific enzymes. As a rationally designed small molecule, FIPP serves as a valuable tool and prototype, offering insights into enzyme mechanisms, principles of inhibitor design, and the unique role of fluorine in biochemical interactions. Its investigation has broader implications for developing new therapeutic agents and understanding complex biological pathways.

Q & A

Q. What controls are essential when using fluorinated analogs like fIPP in isotope tracing experiments?

  • Methodological Answer : Include (1) unlabeled fIPP to account for non-specific binding, (2) heat-inactivated enzyme controls to rule out abiotic reactions, and (3) competitive inhibitors (e.g., 3-methyl-3,4-epoxybutyl diphosphate) to validate target engagement .

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